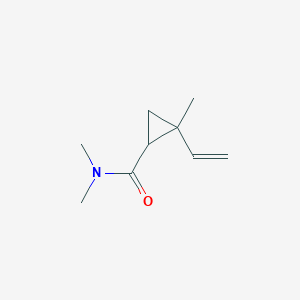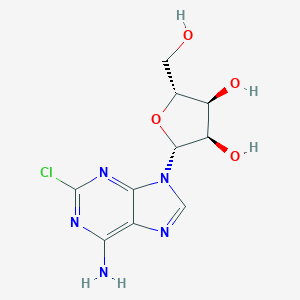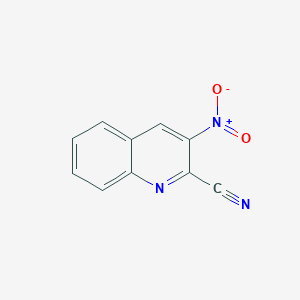
2,3-Dimethyl-1H-indole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1H-indole-6-carboxylic acid is a biochemical reagent . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indoles, both natural and synthetic, have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-1H-indole-6-carboxylic acid is C11H11NO2 . It has a molecular weight of 189.21 .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
2,3-Dimethyl-1H-indole-6-carboxylic acid: is a valuable precursor in the synthesis of indole derivatives that are biologically active. These compounds have shown promise in the treatment of cancer cells, microbes, and various disorders within the human body . The indole moiety is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology.
Development of Antiviral Agents
Indole derivatives, including those derived from 2,3-Dimethyl-1H-indole-6-carboxylic acid , have been reported to possess antiviral activities. They have been used to create compounds that show inhibitory activity against influenza A and other viruses . This application is particularly relevant in the ongoing search for new treatments for viral diseases.
Anti-inflammatory and Anticancer Research
The indole nucleus, which is part of 2,3-Dimethyl-1H-indole-6-carboxylic acid , is found in many synthetic drug molecules that exhibit anti-inflammatory and anticancer properties . Research in this area continues to explore the potential of indole derivatives in developing new therapeutic agents.
Opioid Receptor Agonists
Derivatives of 2,3-Dimethyl-1H-indole-6-carboxylic acid have been utilized in the creation of potent opioid receptor agonists . These agonists are important for pain management and are subject to extensive pharmacological studies to ensure efficacy and safety.
Photorefractive Materials
In the field of materials science, 2,3-Dimethyl-1H-indole-6-carboxylic acid derivatives have been used in the development of photorefractive materials . These materials have applications in holography, optical data storage, and dynamic image processing.
Prodrugs of CDK Inhibitors
The compound has been instrumental in the synthesis of prodrugs of the cyclin-dependent kinase (CDK) inhibitor Alsterpaullone . CDK inhibitors are a class of drugs that have shown potential in treating various cancers by interfering with cell cycle progression.
Dopamine Receptors Antagonists
Research into neurological disorders has benefited from compounds derived from 2,3-Dimethyl-1H-indole-6-carboxylic acid that act as antagonists for dopamine receptors 2/4 (D2/D4) . These antagonists are important in the study of diseases like schizophrenia and Parkinson’s disease.
Azaspirocyclic Building Blocks
In organic chemistry, 2,3-Dimethyl-1H-indole-6-carboxylic acid is used to create useful azaspirocyclic building blocks . These building blocks are essential for constructing complex molecular architectures in pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some indole derivatives, including 2,3-dimethyl-1h-indole, have been found to be cytotoxic against certain cancer cell lines . This suggests that 2,3-Dimethyl-1H-indole-6-carboxylic acid may also have similar effects.
Propriétés
IUPAC Name |
2,3-dimethyl-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOIMGOHQYJEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378267 |
Source


|
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1H-indole-6-carboxylic acid | |
CAS RN |
103986-06-7 |
Source


|
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)

![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)



![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)



